molecular formula C19H10ClF3N2O B2951227 2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-53-7

2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No.: B2951227
CAS No.: 338964-53-7
M. Wt: 374.75
InChI Key: PUOYKLGURVXHJE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a chemical compound of significant interest in agricultural chemistry research. Its molecular structure incorporates a phenoxypyridine scaffold, which is recognized as a bioisostere of traditional diaryl ethers. This substitution is known to enhance key properties such as lipid solubility, metabolic stability, and overall biological activity . The compound also features a trifluoromethylpyridine moiety, a structure frequently found in modern pesticides due to the unique physicochemical properties imparted by the fluorine atoms, which often lead to superior bioactivity and environmental profile . While the specific biological profile of this compound requires further investigation, its structural features are commonly associated with herbicidal and fungicidal applications. Researchers are exploring its potential use in developing new active ingredients that target enzymes like acetyl CoA carboxylase (ACCase) in weeds or demethylase inhibitors in fungi . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct all necessary safety assessments before use.

Properties

IUPAC Name

2-(2-chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2O/c20-16-6-1-2-7-17(16)26-18-13(10-24)8-14(11-25-18)12-4-3-5-15(9-12)19(21,22)23/h1-9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOYKLGURVXHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a synthetic compound recognized for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorophenoxy group and a trifluoromethylphenyl group, along with a carbonitrile functional group. This unique structure may contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Reactions with Isocyanates : Utilizing 4-chloro-3-trifluoromethylphenyl isocyanate as a key reagent.
  • Coupling Reactions : Employing coupling agents to facilitate the formation of the chlorophenoxy moiety.

These methods aim to achieve high yields and purity while minimizing by-products.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that derivatives can inhibit cell proliferation effectively:

Cell Line IC50 (µM) Reference
Hep-23.25
P81517.82
HCT-1161.1
MCF-73.3

These findings suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the SubG1/G1 phase, leading to increased apoptosis in sensitive cell lines.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated significant growth inhibition, particularly in HCT-116 and MCF-7 cells.
  • Mechanistic Studies : Molecular dynamics simulations revealed that this compound interacts with cellular proteins primarily through hydrophobic contacts, suggesting a targeted mechanism of action against cancer cells.

Applications

The compound's potential applications extend beyond oncology:

  • Agricultural Use : Its structural similarity to known herbicides points to possible applications in crop protection.
  • Material Science : It has been investigated as a ligand in iridium(III) complexes for organic light-emitting diodes (OLEDs), showcasing its versatility in different fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations, which influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Substituent Analysis

Compound Name Substituents at Pyridine Positions Key Functional Groups Structural Features
Target Compound 2-(2-Chlorophenoxy), 5-[3-(trifluoromethyl)phenyl], 3-CN Chloro, trifluoromethyl, nitrile High lipophilicity due to CF₃ and aromatic stacking potential
Compound 2-Amino, 4-(2-Chloro-5-(4-substituted phenyl)), 3-CN Amino, chloro, nitrile Increased polarity from NH₂; potential for hydrogen bonding
Compound 6-(Chlorothiophenyl), 2-(2-oxopropoxy), 3-CN Chlorothiophenyl, ketone, nitrile Sulfur-containing group enhances metabolic stability; ketone introduces electrophilicity
Compound 4-(2-Fluorophenyl), 2-methoxy, 3-CN Fluoro, methoxy, nitrile Reduced steric hindrance (methoxy vs. phenoxy); fluorine improves bioavailability

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to analogs with methoxy () or amino () groups.
  • Solubility: The nitrile group at position 3 may reduce aqueous solubility compared to compounds with polar substituents like amino or oxypropoxy .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, and how can purity be maximized?

Methodological Answer: A three-step approach is commonly used for trifluoromethylpyridine-3-carbonitrile derivatives:

Nucleophilic substitution : React 5-halo-6-(trifluoromethyl)pyridine-3-carbonitrile with 2-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group.

Suzuki coupling : Attach the 3-(trifluoromethyl)phenyl moiety using a palladium catalyst (e.g., Pd(PPh₃)₄) and boronic acid derivatives.

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Key Considerations :

  • Anhydrous conditions prevent hydrolysis of the nitrile group.
  • Excess 2-chlorophenol (1.2 equiv) improves substitution efficiency.

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., splitting patterns for pyridine and phenyl rings). The trifluoromethyl group appears as a singlet (~δ 120-125 ppm in ¹³C NMR).
  • FT-IR : Confirm nitrile stretch (~2220 cm⁻¹) and C-O-C linkage (~1250 cm⁻¹).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₁ClF₃N₂O: 399.0472).
  • X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles between the pyridine core and substituents .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). The trifluoromethyl group enhances hydrophobic interactions, while the chlorophenoxy moiety may occupy allosteric pockets.
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ values) with experimental IC₅₀ data from analogs. For example, electron-withdrawing groups (e.g., -CF₃) improve inhibition of cytochrome P450 isoforms .

Validation : Compare predicted binding affinities with in vitro assays (e.g., fluorescence polarization for protein-ligand interactions).

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric effects : The 3-(trifluoromethyl)phenyl group at position 5 creates steric hindrance, requiring bulky ligands (e.g., XPhos) in Suzuki-Miyaura coupling to prevent catalyst poisoning.
  • Electronic effects : The electron-deficient pyridine ring accelerates nucleophilic aromatic substitution at position 2 but slows electrophilic attacks. Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to map charge distribution and predict reactive sites .

Q. How can contradictions in reported biological activity data for similar compounds be resolved?

Methodological Answer:

  • Meta-analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., assay type, cell lines). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
  • Control experiments : Replicate studies under standardized conditions (e.g., 10 μM ATP, 37°C, pH 7.4). Include positive controls (e.g., staurosporine for kinase inhibition) to normalize results .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood during synthesis due to potential release of HCN vapors from nitrile degradation.
  • Spill management : Neutralize with 10% NaOH solution and adsorb with vermiculite. Store waste in sealed containers labeled for halogenated organics .

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